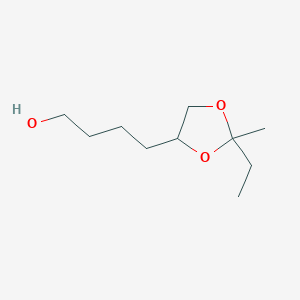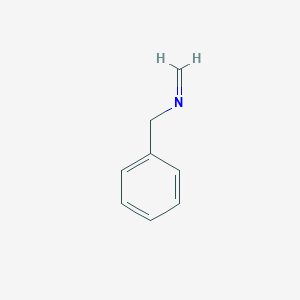![molecular formula C5H8N8 B14162064 (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine CAS No. 3438-78-6](/img/structure/B14162064.png)
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by the presence of hydrazine groups attached to the imidazo[4,5-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in a polar solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazine groups may play a crucial role in binding to the active sites of these targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity.
Imidazo[4,5-c]pyridine: Exhibits proton pump inhibitor properties.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Uniqueness: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is unique due to the presence of two hydrazine groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
3438-78-6 |
|---|---|
Molecular Formula |
C5H8N8 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H8N8/c6-10-4-2-3(9-1-8-2)5(11-7)13-12-4/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) |
InChI Key |
LLARNWRSIYPPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=C2NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
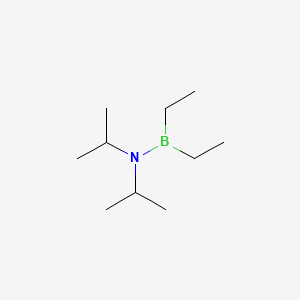
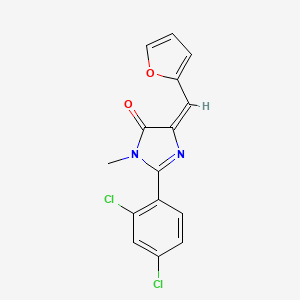
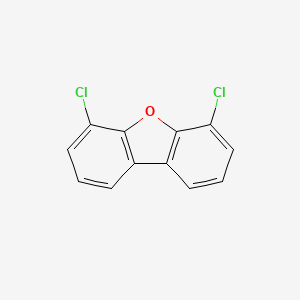
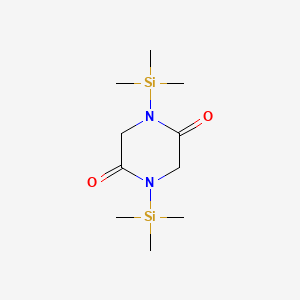
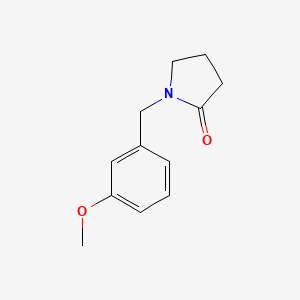
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)

![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)
![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
